molecular formula C10H12N2O B13701131 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone

2-(3-Azetidinyl)-1-(3-pyridyl)ethanone

Cat. No.: B13701131
M. Wt: 176.21 g/mol
InChI Key: HXGXMGWHILDOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Azetidinyl)-1-(3-pyridyl)ethanone is a chemical compound that features both an azetidine ring and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. Common synthetic routes may include:

    Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.

    Coupling Reactions: Attachment of the azetidine ring to the pyridine ring using coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azetidinyl)-1-(3-pyridyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to form reduced derivatives using reducing agents.

    Substitution: Substitution reactions where functional groups on the compound are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Azetidinyl)-1-(2-pyridyl)ethanone: Similar structure with a different position of the pyridine ring.

    2-(3-Azetidinyl)-1-(4-pyridyl)ethanone: Similar structure with a different position of the pyridine ring.

Uniqueness

2-(3-Azetidinyl)-1-(3-pyridyl)ethanone may have unique properties due to the specific positioning of the azetidine and pyridine rings, which can affect its biological activity and chemical reactivity.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(azetidin-3-yl)-1-pyridin-3-ylethanone

InChI

InChI=1S/C10H12N2O/c13-10(4-8-5-12-6-8)9-2-1-3-11-7-9/h1-3,7-8,12H,4-6H2

InChI Key

HXGXMGWHILDOPP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC(=O)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.